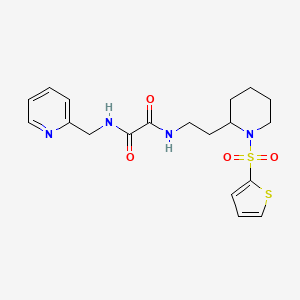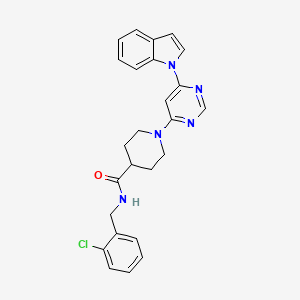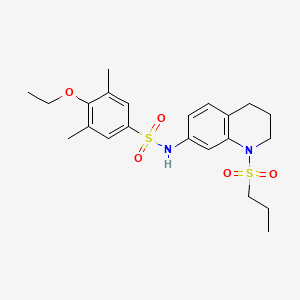
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with significant implications in chemical synthesis and industrial applications. It belongs to the family of sulfonamide compounds, known for their versatility in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Starting with the preparation of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline, which is achieved through the sulfonation of propylamine with benzenesulfonyl chloride, followed by cyclization under acidic conditions. Next, the 4-ethoxy-3,5-dimethylbenzenesulfonamide is synthesized by ethoxylation and subsequent sulfonation. The final step involves coupling the two intermediates under controlled conditions to ensure high yield and purity. Industrial Production Methods: In an industrial setting, the synthesis is scaled up using batch reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled. The key focus is on maintaining the efficiency and sustainability of the process through optimization of reactant concentrations and reaction times.
化学反应分析
Types of Reactions: 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes several types of reactions including oxidation, reduction, and substitution. Common Reagents and Conditions:
Oxidation
: Typically involves the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction
: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution
: Utilizes electrophiles or nucleophiles under basic or acidic conditions. Major Products Formed: The products of these reactions are largely dependent on the conditions and reagents used. For instance, oxidation might yield sulfone derivatives, while reduction could lead to desulfonated compounds. Substitution reactions often result in various substituted benzenesulfonamide derivatives.
科学研究应用
4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is of great interest in various fields:
Chemistry
: Utilized as a building block in the synthesis of more complex molecules.
Biology
: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine
: Explored as a lead compound for developing new therapeutic agents due to its unique chemical structure.
Industry
: Employed in the formulation of advanced materials and specialty chemicals.
作用机制
The mechanism by which 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects is multifaceted:
Molecular Targets
: Primarily interacts with sulfonamide-sensitive enzymes and proteins.
Pathways Involved
: Involves the inhibition of specific enzymes crucial for bacterial synthesis, leading to its potential antimicrobial effects. Additionally, it may interact with cancer cell pathways, inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
When compared to other sulfonamide derivatives, 4-ethoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its ethoxy and tetrahydroquinoline moieties, which confer unique chemical properties. Similar Compounds:
Sulfathiazole
Sulfamethoxazole
4-aminomethylbenzenesulfonamide
There you have it—a deep dive into the world of this compound! Quite the molecule, isn't it?
属性
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-5-12-30(25,26)24-11-7-8-18-9-10-19(15-21(18)24)23-31(27,28)20-13-16(3)22(29-6-2)17(4)14-20/h9-10,13-15,23H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLINRNLPEEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
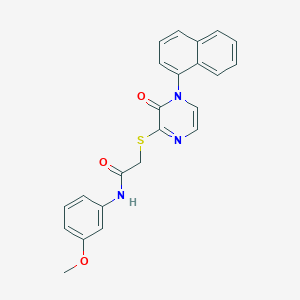
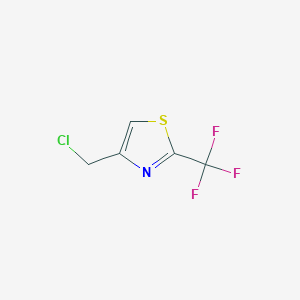
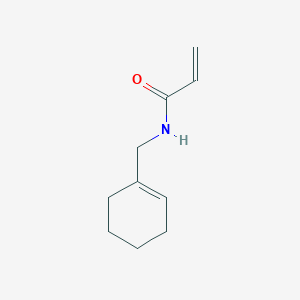
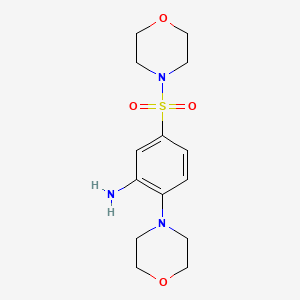
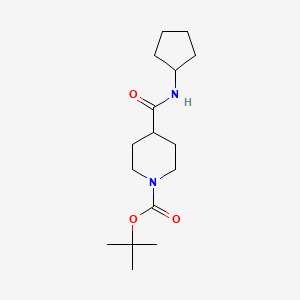
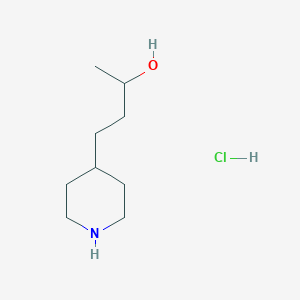
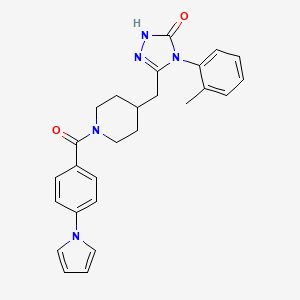
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
